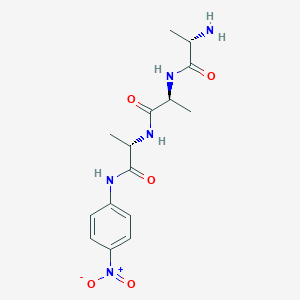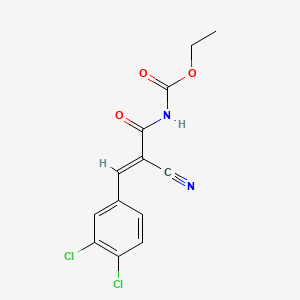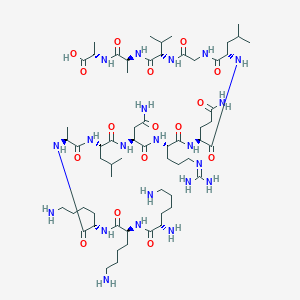
H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” is a peptide consisting of 14 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes lysine, alanine, leucine, asparagine, arginine, glutamine, glycine, and valine, among others. Each amino acid contributes to the peptide’s overall structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products
The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
Chemistry
Peptides like “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” are used in chemical research to study protein-protein interactions, enzyme-substrate relationships, and as building blocks for more complex molecules.
Biology
In biological research, peptides serve as tools to investigate cellular processes, signal transduction pathways, and receptor-ligand interactions. They can also be used as antigens in immunological studies.
Medicine
Medically, peptides are explored for their therapeutic potential. They can act as hormones, neurotransmitters, or antimicrobial agents. Peptides are also used in vaccine development and as diagnostic markers.
Industry
In the industrial sector, peptides find applications in the development of biosensors, drug delivery systems, and as components in cosmetic formulations.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. For example, they may bind to receptor sites on cell membranes, triggering a cascade of intracellular events. The molecular targets and pathways involved vary widely based on the peptide’s function.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-OH: A similar peptide with one less alanine residue.
H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-NH2: A peptide with an amide group at the C-terminus instead of a hydroxyl group.
Uniqueness
The uniqueness of “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” lies in its specific sequence, which determines its structure, function, and interactions. The presence of multiple lysine residues may confer unique binding properties or biological activities compared to other peptides.
This detailed article provides a comprehensive overview of the compound “this compound,” covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C61H113N21O16 |
|---|---|
Molecular Weight |
1396.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C61H113N21O16/c1-31(2)27-42(52(89)71-30-47(85)82-48(33(5)6)59(96)73-34(7)49(86)74-36(9)60(97)98)80-56(93)41(21-22-45(66)83)78-55(92)40(20-16-26-70-61(68)69)77-58(95)44(29-46(67)84)81-57(94)43(28-32(3)4)79-50(87)35(8)72-53(90)38(18-11-14-24-63)76-54(91)39(19-12-15-25-64)75-51(88)37(65)17-10-13-23-62/h31-44,48H,10-30,62-65H2,1-9H3,(H2,66,83)(H2,67,84)(H,71,89)(H,72,90)(H,73,96)(H,74,86)(H,75,88)(H,76,91)(H,77,95)(H,78,92)(H,79,87)(H,80,93)(H,81,94)(H,82,85)(H,97,98)(H4,68,69,70)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-/m0/s1 |
InChI Key |
GYCYVGPSMBBAGZ-YGROHZIXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
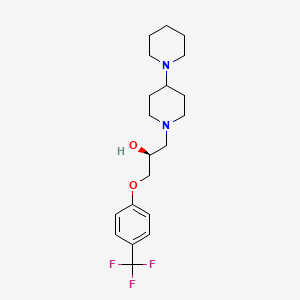


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)

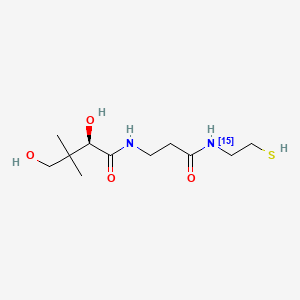
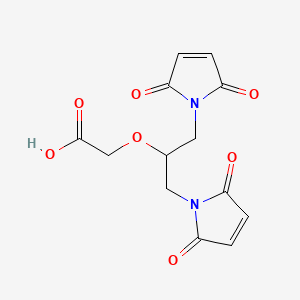
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
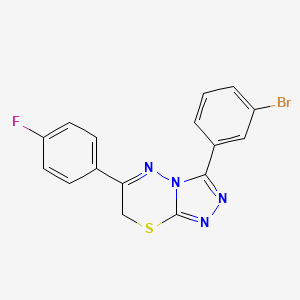
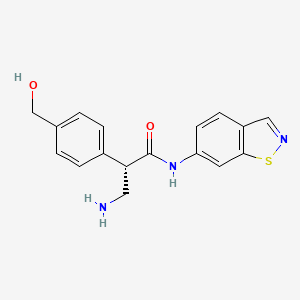
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
